AMK can be synthesized in vitro through several methods. One approach involves the oxidation of melatonin using activated leukocytes, particularly neutrophils. [, ] This method relies on the release of reactive oxygen species and myeloperoxidase from the activated leukocytes, which catalyze the conversion of melatonin to AMK. [, ] Another approach involves the photochemical conversion of N1-Acetyl-N2-formyl-5-methoxykynuramine (AFMK), another melatonin metabolite, upon exposure to UVB irradiation. [] This method involves the liberation of carbon monoxide from AFMK, resulting in the formation of AMK. []
AMK shares structural similarities with melatonin, featuring an indole ring with a methoxy group at position 5 and an acetyl group attached to the nitrogen atom at position 1. [, , ] The key structural difference lies in the kynuramine side chain, where AMK possesses an amino group at position 2, contrasting with the methoxy group present in melatonin. [, , ] This structural difference contributes to the distinct chemical reactivity and biological activities of AMK compared to melatonin. [, , ]
AMK can undergo oxidation by various oxidants, such as the ABTS cation radical. [] This reaction leads to the formation of diverse products, primarily oligomers of AMK (dimers, trimers, and tetramers), where the amino group (N2) plays a central role in linking the AMK units. [] Interestingly, some dimers exhibit cis-trans isomerism due to the presence of an azo bond formed during the oxidation process. [] These findings shed light on the potential metabolic pathways of AMK upon its reaction with free radicals in biological systems. []
The exact mechanisms of action of AMK are still under investigation, but its potent antioxidant and radical scavenging properties appear to be central to its biological effects. [, , ] AMK has been shown to inhibit neuronal nitric oxide synthase (nNOS) activity, both in vitro and in vivo. [] This inhibition occurs through a non-competitive mechanism involving AMK's binding to the calcium-calmodulin complex, which is essential for nNOS activation. [] Furthermore, AMK exhibits a higher potency for nNOS inhibition compared to melatonin, suggesting it may be the primary active metabolite responsible for this effect. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9